Product packaging for 5-Thiazolol,2-amino-4-methyl-(Cat. No.:)

5-Thiazolol,2-amino-4-methyl-

Cat. No.: B13791193
M. Wt: 130.17 g/mol
InChI Key: CBKNZNUNAUYDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Thiazole (B1198619) Chemistry and its Significance

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. fabad.org.trnumberanalytics.comkuey.net Its unique aromatic ring structure, with the molecular formula C₃H₃NS, imparts distinct physical and chemical properties that make it a valuable scaffold in various scientific fields. fabad.org.trnumberanalytics.com The thiazole nucleus is a fundamental component of natural products, such as vitamin B1 (thiamine), highlighting its biological importance. fabad.org.trbohrium.com

The chemistry of thiazoles is rich and varied, allowing for a wide range of chemical transformations. The thiazole ring is planar and aromatic due to the delocalization of π-electrons, which contributes to its stability. numberanalytics.comkuey.net The nitrogen atom imparts basic properties, though it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com This electronic nature makes specific positions on the ring susceptible to different types of reactions; for instance, the C5 position is often favored for electrophilic substitution, while the C2 position is a target for nucleophilic substitution. kuey.net

The significance of thiazole chemistry extends into medicinal chemistry, where thiazole derivatives have garnered considerable attention due to their diverse pharmacological activities. fabad.org.trkuey.netnih.govbohrium.com These compounds are integral to the structure of numerous FDA-approved drugs and exhibit a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trresearchgate.net The versatility of the thiazole scaffold allows for the synthesis of a vast library of derivatives with tailored biological activities. fabad.org.trbohrium.com

Importance of Substituted Thiazoles in Academic Research

Substituted thiazoles are a focal point of academic research due to their wide-ranging biological activities and their utility as building blocks in organic synthesis. nih.govmdpi.comtandfonline.comresearchgate.net The ability to introduce various functional groups onto the thiazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. rroij.comnih.gov This has led to the development of numerous thiazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.comrroij.com

In the realm of drug discovery, heterocyclic compounds like substituted thiazoles are indispensable. mdpi.comrroij.comnih.govmdpi.com They provide a diverse array of molecular frameworks that can be exploited to address therapeutic challenges, including the development of novel agents to combat drug resistance. rroij.com Structure-activity relationship (SAR) studies on substituted thiazoles are a common research theme, aiming to elucidate how specific structural modifications influence biological activity. kuey.netrroij.com This rational design approach accelerates the discovery of new and more effective therapeutic agents. rroij.comnih.gov

The research on substituted thiazoles is not limited to their medicinal applications. These compounds are also investigated for their potential in materials science due to their unique optical and electronic properties. ontosight.ai The synthesis of novel substituted thiazoles and the development of efficient synthetic methodologies are also active areas of academic inquiry. researchgate.netrsc.org

Scope and Research Focus on 2-Amino-4-methylthiazol-5-ol and its Analogs

This article will focus specifically on the chemical compound 2-Amino-4-methylthiazol-5-ol and its analogs. While the parent compound itself is a subject of interest, much of the research in this area revolves around its derivatives, where the core 2-amino-4-methylthiazole (B167648) structure is modified to explore and enhance its chemical and biological properties.

The research focus includes the synthesis of this compound and its derivatives, their chemical reactivity, and their potential applications, particularly in the context of medicinal chemistry. A significant aspect of the research involves the exploration of the tautomeric forms of 2-amino-4-methylthiazol-5-ol, as the position of protons can significantly influence the molecule's properties and reactivity. mdpi.com

Furthermore, the article will delve into the biological activities of various analogs of 2-amino-4-methylthiazol-5-ol. This includes their evaluation as potential antimicrobial, anticancer, and anti-inflammatory agents. nih.govunibuc.ronih.gov The synthesis of these analogs often involves modifications at the 2-amino group, the 5-position, or by introducing different substituents on the thiazole ring. tandfonline.comunibuc.ronih.gov

Below is a data table outlining some key properties of the parent compound, 2-Amino-4-methylthiazole.

PropertyValueSource
Molecular FormulaC₄H₆N₂S ontosight.ai
Molecular Weight114.17 g/mol ontosight.ai
AppearancePale yellow liquid (unbound form) fabad.org.tr
Boiling Point116-118 °C (for free thiazole) fabad.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2OS B13791193 5-Thiazolol,2-amino-4-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

2-amino-4-methyl-1,3-thiazol-5-ol

InChI

InChI=1S/C4H6N2OS/c1-2-3(7)8-4(5)6-2/h7H,1H3,(H2,5,6)

InChI Key

CBKNZNUNAUYDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)O

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Amino 4 Methylthiazol 5 Ol

Derivatization at the Amino Group

The amino group at the C2 position of the thiazole (B1198619) ring is a primary site for various chemical modifications, including acylation, alkylation, condensation, and cyclization reactions.

Acylation and Alkylation Reactions

The amino group of 2-amino-4-methylthiazole (B167648) derivatives readily undergoes acylation and alkylation. Acylation can be achieved using acid chlorides or anhydrides. For instance, the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid react with acetic anhydride (B1165640) or arylsulfonyl chlorides in pyridine (B92270) to yield 2-acetyl(arylsulfonyl)amino derivatives. researchgate.netresearchgate.net Similarly, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine. mdpi.com

Alkylation reactions introduce alkyl groups onto the amino functionality. For example, methylation of acetylaminothiazole followed by deacetylation yields 2-methylamino-4-methylthiazole-5-carboxylic acid, which can be further converted into esters. researchgate.netresearchgate.net The 2-methylamino group can also be masked with a tert-butoxycarbonate (Boc) group to prevent interference in subsequent reactions. nih.govacs.org

Here is a table summarizing some acylation and alkylation reactions of 2-amino-4-methylthiazole derivatives:

Starting MaterialReagent(s)ProductReference(s)
Ethyl 2-amino-4-methylthiazole-5-carboxylateAcetic anhydride or Arylsulfonyl chlorides/Pyridine2-Acetyl(arylsulfonyl)amino derivatives researchgate.netresearchgate.net
2-Amino-5-R-benzyl-1,3-thiazolesAcid chlorides/TriethylamineN-acylated 2-amino-5-benzyl-1,3-thiazoles mdpi.com
AcetylaminothiazoleMethylating agent, then deacetylation2-Methylamino-4-methylthiazole-5-carboxylic acid researchgate.netresearchgate.net
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylateDi-tert-butyl dicarbonate/DMAPEthyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate nih.govacs.org

Condensation and Cyclization Reactions

The amino group of 2-amino-4-methylthiazole and its derivatives is a key participant in condensation and cyclization reactions, leading to the formation of more complex heterocyclic systems. It can react with carbonyl compounds to form Schiff bases or undergo cyclization to generate fused ring systems. evitachem.com

For example, a one-pot, three-component reaction involving 2-amino-4-methylthiazole derivatives can lead to the synthesis of thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone (B1220212) nuclei. mdpi.com Furthermore, the condensation of 2-((2-Amino-5-methylthiazol-4-yl) methyl) oxadiazole-5-thiol with various aldehydes results in the formation of Schiff bases. nih.gov

Cyclization reactions are also prominent. For instance, novel thiazole pyrimidine (B1678525) derivatives have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.com A "one-pot" two-step reaction involving bromination and cyclization of acetoacetate (B1235776) with N-monosubstituted thiourea (B124793) derivatives provides an efficient route to 2-substituted amino-4-methyl-5-carboxylate thiazole salts. google.com

The following table details several condensation and cyclization reactions:

Reactant(s)ConditionsProductReference(s)
2-Amino-4-methylthiazole derivatives, Carbonyl compounds-Schiff bases, Complex molecules evitachem.com
2-((2-Amino-5-methylthiazol-4-yl) methyl) oxadiazole-5-thiol, AldehydesEthanol, refluxSchiff bases nih.gov
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, Trifluoroacetic anhydride-Thiazole pyrimidine derivatives mdpi.com
Acetoacetate, N-Bromosuccinimide, N-monosubstituted thiourea derivativesWater, Tetrahydrofuran, heat2-Substituted amino-4-methyl-5-carboxylate thiazole salts google.com

Functionalization at the Hydroxyl/Enol Group (if applicable based on tautomerism)

The potential for functionalization at the hydroxyl/enol group of 2-amino-4-methylthiazol-5-ol is dependent on its tautomeric equilibrium. While the primary focus of many studies is on the amino group, the presence of the hydroxyl group offers another site for chemical modification. However, detailed research findings specifically targeting the derivatization of the hydroxyl/enol group of 2-amino-4-methylthiazol-5-ol are not extensively documented in the provided search results. The compound can exist in tautomeric forms, which could influence its reactivity. researchgate.netresearchgate.net The migration of a hydrogen atom can lead to different tautomers, affecting the aromaticity and stability of the ring. mdpi.com

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

The thiazole ring in 2-amino-4-methylthiazole derivatives can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the existing substituents on the ring.

Electrophilic substitution, such as nitration, can occur on the thiazole ring. For example, the mononitration of 2-amino-4-methylthiazole in cold sulfuric acid with one equivalent of nitric acid can yield both 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole. cdnsciencepub.com This indicates a competition between substitution at the amino group and the C5 position of the thiazole ring. cdnsciencepub.com

Nucleophilic substitution reactions are also possible, particularly at the C5 position. Halogenation of 2-aminothiazoles can produce 2-amino-5-halothiazoles, which can then undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com For instance, 5,5´-bis(2-amino-4-methyl thiazole)sulfide has been synthesized via a two-step reaction involving halogenation and subsequent nucleophilic substitution with thiourea. jocpr.com

Ring-Opening and Rearrangement Reactions

The thiazole ring of 2-amino-4-methylthiazole can undergo ring-opening reactions under certain conditions, such as photolysis. mdpi.com Irradiation of 2-amino-4-methylthiazole can lead to the cleavage of the S1–C2 bond, resulting in the formation of a biradical intermediate. mdpi.com This can lead to various photoproducts, including carbodiimides containing a sulfur atom. mdpi.com

Rearrangement reactions have also been observed. For example, 2-nitraminothiazole can rearrange to 2-amino-5-nitrothiazole (B118965) in the presence of concentrated sulfuric acid. cdnsciencepub.com Additionally, 2-amino-5,5-dimethylthiazol-4(5H)-one undergoes ring cleavage when heated with aqueous sulfuric acid to produce 2-mercapto-2-methylpropanoic acid. researchgate.net

Transition Metal-Catalyzed Coupling Reactions of 2-Amino-4-methylthiazol-5-ol Derivatives

Derivatives of 2-amino-4-methylthiazole are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are typically catalyzed by palladium, although other metals can also be effective. eie.grchemie-brunschwig.ch

For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with 3-((tert-butoxycarbonyl)amino)propanoic acid in the presence of HOBt/EDC in DMF. nih.gov This demonstrates the utility of this thiazole derivative in amide bond formation, a key reaction in the synthesis of many biologically active molecules. nih.gov Thioesters derived from thiazoles can also participate in cross-coupling reactions catalyzed by transition metals like palladium, nickel, copper, and rhodium, providing efficient routes to construct C-C bonds. sioc-journal.cn

The following table lists some examples of transition metal-catalyzed coupling reactions involving thiazole derivatives:

Thiazole DerivativeCoupling PartnerCatalyst/ReagentsProduct TypeReference(s)
Ethyl 2-amino-4-methylthiazole-5-carboxylate3-((tert-Butoxycarbonyl)amino)propanoic acidHOBt/EDC, DMFAmide nih.gov
2-Br-substituted thiazole intermediateVarious N-donor-containing compoundsPalladium catalystFunctionalized thiazoles chim.it
Thioesters of thiazolesOrganometallic reagentsPd, Ni, Cu, or Rh catalystsKetones, decarbonylative coupling products sioc-journal.cn

Mechanistic Investigations of Reactions Involving 2 Amino 4 Methylthiazol 5 Ol

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-amino-4-methylthiazol-5-ol are intrinsically linked to its predominant tautomeric form under specific conditions. The molecule's reactivity can be understood by considering its main tautomers: the aromatic amino-enol form and the non-aromatic amino-keto form.

Pathways Involving the Amino-Keto Tautomer: The amino-keto tautomer, 2-amino-4-methylthiazol-5(4H)-one, possesses a reactive carbonyl group and an adjacent methylene (B1212753) group, making it susceptible to reactions typical of ketones.

Reactions at the α-Carbon: The hydrogen atoms on the carbon at position 4 are acidic and can be removed by a base to form an enolate intermediate. This enolate is a potent nucleophile and can participate in alkylation and condensation reactions.

Reactions at the Carbonyl Group: The carbonyl carbon is an electrophilic center, prone to attack by various nucleophiles. For instance, it can undergo condensation reactions with compounds containing active methylene groups.

Pathways Involving the Amino-Enol Tautomer: The amino-enol form, 2-amino-4-methylthiazol-5-ol, benefits from the stability of its aromatic thiazole (B1198619) ring.

Electrophilic Substitution: The thiazole ring, activated by the electron-donating amino and hydroxyl groups, is susceptible to electrophilic attack. However, with positions 2, 4, and 5 already substituted, such reactions are less common unless they lead to the displacement of a substituent.

Reactions of the Amino Group: The exocyclic amino group is a primary site for reactions such as acylation and sulfonylation. researchgate.net

Photochemical Pathways: While direct photochemical studies on 2-amino-4-methylthiazol-5-ol are not extensively documented, research on the closely related 2-amino-4-methylthiazole (B167648) provides insight into potential degradation pathways under UV irradiation. mdpi.com These reactions are initiated by the cleavage of the thiazole ring, primarily at the S1–C2 bond, leading to the formation of highly reactive biradical intermediates. mdpi.comsemanticscholar.org Subsequent atomic migrations and rearrangements can produce a variety of ring-opened products. For example, cleavage of the S–C bond could lead to carbodiimide (B86325) intermediates. mdpi.com

A summary of potential reaction intermediates is provided in the table below.

Intermediate TypePrecursor TautomerGenerating ReactionDescription
Enolate IonAmino-KetoBase-catalyzed deprotonationA resonance-stabilized anion with nucleophilic character at the C4 carbon.
Biradical SpeciesAmino-EnolPhotochemical ring cleavageHighly reactive species formed by the homolytic cleavage of ring bonds (e.g., S1-C2) under UV light. mdpi.comsemanticscholar.org
CarbodiimidesAmino-EnolPhotochemical rearrangementRing-opened products resulting from radical migration and bond reformation following photolysis. mdpi.com

Role as Nucleophile, Electrophile, or Ligand in Catalysis

The dual tautomeric nature of 2-amino-4-methylthiazol-5-ol allows it to function as a nucleophile, an electrophile, or a ligand in catalytic processes.

Nucleophilic Character : The compound possesses several nucleophilic centers. The exocyclic amino group is a potent nucleophile, readily participating in reactions like acylation, alkylation, and condensation. evitachem.comnih.gov The endocyclic nitrogen atom of the thiazole ring can also act as a nucleophile, particularly in protonation and coordination reactions. psu.edu The nucleophilicity of aminothiazoles has been quantified and compared, showing they are effective n-nucleophiles. researchgate.net

Electrophilic Character : The electrophilicity of 2-amino-4-methylthiazol-5-ol is most pronounced in its amino-keto tautomeric form. The carbonyl carbon atom (C5) in 2-amino-4-methylthiazol-5(4H)-one is electron-deficient and serves as a target for nucleophilic attack.

Ligand in Catalysis : The thiazole ring contains nitrogen and sulfur heteroatoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. It can act as a monodentate or bidentate ligand, forming stable complexes with transition metals. The specific coordination mode can involve the ring nitrogen, the sulfur atom, the exocyclic amino group, or the carbonyl oxygen of the keto tautomer. This property allows it to be used in the synthesis of coordination polymers and metal-organic frameworks.

Tautomeric Equilibria and its Influence on Reactivity and Stability

The compound 2-amino-4-methylthiazol-5-ol can exist as several tautomers due to the migration of protons. This phenomenon is critical as it dictates the molecule's stability, reactivity, and physicochemical properties. Two primary equilibria are at play: the amino-imino tautomerism at the C2 position and the keto-enol tautomerism involving the C5 position. byjus.compressbooks.pub This results in at least four potential tautomeric forms.

Major Tautomeric Forms of 2-Amino-4-methylthiazol-5-ol:

Tautomer NameStructureKey FeaturesStability Factors
A: amino-enol (2-amino-4-methylthiazol-5-ol)Aromatic thiazole ring; exocyclic amino group; hydroxyl group.High stability due to aromaticity of the thiazole ring. Likely the dominant form in the gas phase and non-polar solvents. mdpi.compressbooks.pub
B: imino-enol (2-imino-4-methyl-2,3-dihydrothiazol-5-ol)Aromatic thiazole ring; endocyclic imine; hydroxyl group.Aromaticity is retained, but the imino form is generally less stable than the amino form in related thiazoles. psu.edu
C: amino-keto (2-amino-4-methylthiazol-5(4H)-one)Non-aromatic ring; exocyclic amino group; carbonyl group.Loss of aromaticity is destabilizing, but the keto form is often favored over enols for simple carbonyls. pressbooks.pub May be stabilized in polar solvents.
D: imino-keto (2-imino-4-methylthiazol-5(4H)-one)Non-aromatic ring; endocyclic imine; carbonyl group.Generally considered the least stable due to the combination of the less favored imino form and the loss of aromaticity.

The position of the equilibrium is a delicate balance of several factors. The amino-enol form (A) is significantly stabilized by the aromaticity of the thiazole ring. Computational studies on the parent 2-amino-4-methylthiazole confirm that the amino tautomer is energetically favored over the imino form by a large margin. mdpi.comsemanticscholar.org This suggests that forms A and C would be more stable than B and D.

Solvent Effects and Catalysis in 2-Amino-4-methylthiazol-5-ol Reactions

The solvent environment plays a crucial role in the reactions of 2-amino-4-methylthiazol-5-ol, primarily by influencing the tautomeric equilibrium.

Solvent Effects : The polarity of the solvent can dramatically affect the relative stabilities of the tautomers. psu.edu

Non-polar solvents (e.g., carbon tetrachloride, hexane) are expected to favor the least polar tautomer, which is the aromatic amino-enol form (A), due to its neutral character and potential for intramolecular hydrogen bonding.

Polar aprotic solvents (e.g., DMSO, THF) can stabilize more polar species through dipole-dipole interactions. This would increase the population of the amino-keto tautomer (C) relative to the enol form. sid.ir

Polar protic solvents (e.g., water, ethanol) can have the most significant effect. They can stabilize the zwitterionic resonance structures of the tautomers and can act as both hydrogen bond donors and acceptors. This often leads to a notable shift in the equilibrium towards more polar forms, such as the amino-keto tautomer (C). acs.org Studies on similar systems have shown that a hybrid solvation model, accounting for both specific water molecules and the bulk solvent effect, is necessary to accurately predict equilibria in aqueous solutions. acs.org

Catalysis : The interconversion between tautomers is subject to both acid and base catalysis. pressbooks.publibretexts.org

Acid Catalysis : In the presence of an acid, protonation can occur on the carbonyl oxygen (of the keto form) or the ring nitrogen. This facilitates the cleavage and formation of C-H and O-H bonds, accelerating the equilibration between the keto and enol forms. libretexts.org

Base Catalysis : A base can abstract a proton from the hydroxyl group (enol form) or the α-carbon (keto form), generating an enolate or other anionic intermediates. Subsequent reprotonation at a different site completes the tautomeric conversion. pressbooks.publibretexts.org

These catalytic effects mean that the pH of the reaction medium is a critical parameter, as it can control the concentration of the reactive tautomer and thus direct the outcome of a chemical reaction.

Computational and Theoretical Investigations of 2 Amino 4 Methylthiazol 5 Ol

Electronic Structure Analysis (DFT, Ab initio methods)

For 2-amino-4-methylthiazole (B167648), DFT calculations at the B3LYP/6-311++G(3df,3pd) level of theory have been used to determine its structure and energetics. mdpi.com These studies show that the most stable tautomer is the one where the five-membered ring is stabilized by C=C and C=N double bonds, contributing to its aromaticity. mdpi.com The introduction of a hydroxyl group at the 5-position in 2-amino-4-methylthiazol-5-ol would significantly influence the electronic distribution within the thiazole (B1198619) ring through resonance and inductive effects. The oxygen atom's lone pairs would participate in π-conjugation, affecting the aromaticity and the electron density at various points in the molecule.

Theoretical calculations for related 2-aminothiazole (B372263) derivatives have successfully predicted molecular properties. For instance, DFT has been employed to calculate the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and related reactivity descriptors to correlate them with the chemical reactivity and yields of reactions. researchgate.net A similar approach for 2-amino-4-methylthiazol-5-ol would be necessary to elucidate its electronic properties, but such specific studies have not been published.

Conformational Analysis and Molecular Dynamics Simulations

There is no specific literature detailing the conformational analysis or molecular dynamics (MD) simulations of 2-amino-4-methylthiazol-5-ol.

However, research on thiazole-containing amino acid residues has utilized DFT to perform conformational studies. nih.gov These investigations revealed a tendency for such structures to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular N-H⋯N hydrogen bond involving the thiazole nitrogen. nih.gov For 2-amino-4-methylthiazol-5-ol, the presence of the 5-hydroxyl group would introduce additional possibilities for intramolecular hydrogen bonding, for instance, between the hydroxyl proton and the amino nitrogen or the ring nitrogen. This could lead to specific preferred conformations that would influence its chemical behavior and biological interactions.

MD simulations have been effectively used to understand the binding mechanisms of 2-aminothiazole inhibitors with biological targets like cyclin-dependent kinase 5 (CDK5). nih.gov Such simulations for 2-amino-4-methylthiazol-5-ol would be invaluable for understanding its dynamic behavior in a solvent and its interaction with macromolecules. However, no such simulation data has been reported.

Prediction of Chemical Reactivity Descriptors and Spectroscopic Properties

Specific predicted chemical reactivity descriptors and spectroscopic properties for 2-amino-4-methylthiazol-5-ol are absent from the scientific literature.

Computational methods, particularly DFT, are powerful tools for predicting these properties. Reactivity descriptors such as HOMO-LUMO energy gaps, chemical potential, hardness, and electrophilicity index can be calculated to understand a molecule's stability and reactivity. researchgate.netnih.gov For various 2-aminothiazole derivatives, low HOMO-LUMO energy gaps have been identified as a key determinant of reactivity. nih.gov

Furthermore, theoretical calculations are routinely used to predict vibrational spectra (FTIR and Raman) to aid in the characterization of molecules. Studies on 2-amino-4-methylthiazole have combined matrix isolation FTIR spectroscopy with DFT calculations to characterize its most stable tautomer and analyze its vibrational modes. mdpi.com A similar computational investigation would be required to predict the spectroscopic signature of 2-amino-4-methylthiazol-5-ol and its potential tautomers.

In Silico Modeling of Molecular Interactions with Biological Macromolecules (Mechanistic Focus)

While the 2-aminothiazole scaffold is a common feature in molecules designed for biological activity, in silico modeling studies focusing specifically on 2-amino-4-methylthiazol-5-ol are not documented. The following subsections discuss the methodologies and findings for closely related analogues.

Ligand-Receptor Docking Studies

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. Numerous studies have performed docking analyses on various 2-aminothiazole derivatives to explore their potential as inhibitors for different enzymes. nih.govnih.govnih.govresearchgate.netrsc.org

For example, docking studies of 2-aminothiazole derivatives with enzymes like α-glucosidase have revealed critical interactions within the active site, highlighting the importance of specific substituent groups for enhancing inhibitory activity. nih.gov Similarly, docking of 2-aminothiazole compounds into the active site of human 5-lipoxygenase (5-LOX) has helped to elucidate their competitive inhibition mechanism. rsc.org These studies consistently show that the 2-amino group and the thiazole ring nitrogen are key pharmacophoric features, often participating in hydrogen bonding with amino acid residues in the receptor's active site. A hypothetical docking study of 2-amino-4-methylthiazol-5-ol would need to consider the additional hydrogen bonding potential of the 5-hydroxyl group, which could significantly influence its binding mode and affinity.

Enzyme Active Site Interaction Predictions

Predicting interactions within an enzyme's active site is a primary goal of in silico modeling. For the 2-aminothiazole class of compounds, computational studies have successfully predicted key interactions that drive their inhibitory effects.

In studies of 2-aminothiazole derivatives as inhibitors of metabolic enzymes like carbonic anhydrase and acetylcholinesterase, molecular docking has been used to estimate binding energies and identify key residues involved in the interaction. nih.gov These models often show hydrogen bonds forming between the ligand's amino group and polar residues, while the thiazole ring and its substituents engage in hydrophobic or van der Waals interactions. For instance, in the inhibition of cyclin-dependent kinase 5 (CDK5), hydrogen bonds with Cys83 and van der Waals interactions with Ile10 were found to be crucial for the binding of 2-aminothiazole inhibitors. nih.gov

Were 2-amino-4-methylthiazol-5-ol to be modeled, the 5-hydroxyl group would be predicted to act as both a hydrogen bond donor and acceptor, potentially forming key interactions with serine, threonine, or aspartate/glutamate (B1630785) residues in an enzyme's active site, thereby anchoring the ligand and contributing to its binding affinity. However, without specific published research, these predictions remain speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of the 2-amino-4-methyl-5-thiazolol core are significantly influenced by the electronic and steric nature of substituents. The thiazole (B1198619) ring itself is an electron-rich system, and its properties are modulated by groups attached to the exocyclic amino group at the C2 position and other positions on the heterocyclic ring.

Research on various 2-aminothiazole (B372263) derivatives has demonstrated that the C2-amino group is a key site for modification. Acylation of this amino group is a common strategy to produce derivatives with enhanced biological activity. For instance, a series of 2-aminothiazoles showed that introducing substituted benzoyl groups at the N-2 position could improve antitubercular activity by more than 128-fold compared to the parent scaffold nih.gov. The nature of the substituent on the benzoyl ring plays a critical role; electron-withdrawing groups like chloro and electron-donating groups like methoxy (B1213986) can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets nih.gov. N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a particularly potent analog from these studies nih.gov.

Similarly, in the context of antioxidant activity, the presence of electron-donating substituents on aldehydes used to form Schiff bases with a 2-amino-5-methylthiazol derivative resulted in significant radical scavenging potential nih.gov. This suggests that substituents that increase the electron density on the thiazole system can enhance its ability to donate electrons and neutralize free radicals.

The substituent pattern on aryl groups attached to the thiazole ring also strongly influences affinity for specific receptors. In a study of mGlu₅ ligands, the type and position of halo substituents (fluoro, chloro, bromo, iodo) on a distal aryl ring, as well as on the thiazole ring itself, led to significant variations in binding affinity, with some 2-chloro and 2-fluoro-thiazoles showing sub-nanomolar potency nih.gov.

Structure-property relationship studies have explored how substituents affect physicochemical properties like light absorption. In a series of 2-aminothiazole-based azo dyes, different substituents on a para-positioned phenyl ring led to changes in their UV/Vis absorption spectra semanticscholar.org. This phenomenon, known as solvatochromism, is directly linked to the electronic push-pull nature of the substituents, which alters the energy gap between the molecule's ground and excited states semanticscholar.org.

Table 1: Influence of Substituents on Properties of 2-Aminothiazole Derivatives

Parent Scaffold Substituent/Modification Position Observed Effect Reference
2-Amino-4-(pyrid-2-yl)thiazole Substituted benzoyl groups C2-amino Significant increase in antitubercular activity nih.gov
2-Amino-5-methylthiazol derivative Electron-donating groups on aldehyde reactant Forms Schiff base at C2-amino Enhanced antioxidant and radical scavenging potential nih.gov
2-Halothiazole derivative Fluoro, Chloro, Bromo groups C2 of thiazole and distal aryl ring High-affinity binding to mGlu₅ receptors nih.gov
2-Aminothiazole azo dye Various substituents (e.g., -NO₂, -Cl, -CH₃) Para-position of phenyl ring Altered UV/Vis absorption spectra (Acidochromism) semanticscholar.org

Rational Design of Derivatives for Specific Biological Interaction Mechanisms (in vitro)

The 2-aminothiazole core is a privileged scaffold in drug discovery, serving as a template for the rational design of molecules that can interact with specific biological targets. By understanding the three-dimensional structure of a target protein or enzyme, medicinal chemists can design derivatives that fit precisely into binding pockets and form key interactions to elicit a desired biological response.

One prominent area of application is in the development of kinase inhibitors. Based on the structure of the successful kinase inhibitor dasatinib (B193332), which contains a 2-aminothiazole core, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed and synthesized nih.gov. In vitro testing revealed that compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited potent antiproliferative activity against human K562 leukemia cells, comparable to dasatinib itself nih.gov. This demonstrates a successful rational design approach where the thiazole serves as a central scaffold to which other functional groups are attached to optimize target engagement nih.gov.

Another example involves the design of dual Bcr-Abl and histone deacetylase (HDAC) inhibitors. By combining the pharmacophores responsible for these two distinct pharmacological activities into a single molecule built around a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide framework, researchers developed compounds with dual inhibitory function rsc.org. In vitro assays confirmed that these rationally designed molecules could inhibit both Bcr-Abl and HDAC1, showing potent antiproliferative effects against human leukemia and prostate cancer cell lines rsc.org.

The scaffold has also been utilized to design novel antimicrobial agents. A series of 2-amino-4-methylthiazole (B167648) analogs were developed to target GlcN-6-P synthase, an essential enzyme in bacteria and fungi nih.gov. The design incorporated a hydrazine-1-carboximidamide motif, leading to derivatives with excellent in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some analogs showing potency in the nanomolar range against the target enzyme nih.gov. Further structural modifications, such as demethylation of a lead compound, were rationally performed to enhance biological activity against Candida albicans, resulting in a derivative with potency similar to the commercial antifungal drug fluconazole (B54011) mdpi.com.

Table 2: Examples of Rationally Designed 2-Aminothiazole Derivatives and Their In Vitro Activity

Target/Application Derivative Class Design Rationale Key In Vitro Finding Reference
Cancer (Leukemia) 2-Amino-thiazole-5-carboxylic acid phenylamides Based on the structure of kinase inhibitor dasatinib A derivative showed antiproliferative potency on K562 cells comparable to dasatinib. nih.gov
Cancer (Dual Inhibition) 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamides Combination of Bcr-Abl and HDAC inhibitor pharmacophores Compounds showed dual inhibitory activity against Bcr-Abl and HDAC1. rsc.org
Antimicrobial (Bacteria/Fungi) 2-Amino-4-methylthiazole analogs with hydrazine-1-carboximidamide motif Targeting of GlcN-6-P Synthase Derivatives displayed excellent antimicrobial activity and potent enzyme inhibition. nih.gov
Antifungal (Candida albicans) 2-Amino-4,5-diarylthiazole derivatives Functionalization of the C2-amino group and aryl substitutions Demethylation of a lead compound significantly boosted antifungal activity. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Thiazole-5-ols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

For thiazole and thiazolinone derivatives, various QSAR models have been developed to predict their biological activities. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity.

A typical QSAR study on thiazole derivatives involves several steps. First, the 3D structures of the molecules are optimized using computational methods. Then, a wide range of descriptors—such as topological, electronic, geometric, and physicochemical properties—are calculated imist.ma. Statistical techniques like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Artificial Neural Networks (ANN) are then employed to build the predictive model imist.manih.gov. For example, a 2D-QSAR study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors identified key descriptors like MATS3i (a topological descriptor), SpMax5_Bhe (an electrotopological descriptor), minsOH (count of hydroxyl groups), and VE3_D (a Verloop descriptor related to sterimol parameters) as being crucial for predicting inhibitory activity nih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on SAR. These methods generate contour maps that visualize regions around the molecule where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity nih.govnih.gov. For instance, a CoMSIA model for 5-benzyl-4-thiazolinone derivatives might show that electropositive groups are favored in certain regions, while bulky substituents are disfavored in others, providing direct guidance for structural modification nih.gov.

The predictive power of these models is rigorously evaluated using internal and external validation techniques. A good QSAR model will have high values for statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), indicating a strong correlation and good predictive ability nih.govresearchgate.net. The ultimate goal of such modeling is to facilitate the in silico or virtual screening of large compound libraries to identify promising new drug candidates within the same chemical class dmed.org.ua.

Table 3: Representative QSAR Model for Thiazole Derivatives

Model Type Target Activity Key Descriptors Used Statistical Method Model Performance Metrics Reference
2D-QSAR Anti-influenza (Neuraminidase inhibition) MATS3i, SpMax5_Bhe, minsOH, VE3_D Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) R² = 0.8414, Q² = 0.7680 nih.gov
3D-QSAR 5-HT₃ Receptor Antagonism Steric and Electrostatic Fields (CoMFA); Similarity Indices (CoMSIA) CoMFA, CoMSIA CoMFA: Q² = 0.785; CoMSIA: Q² = 0.744 nih.gov
2D-QSAR PIN1 Inhibition MR (Molar Refractivity), LogP, ELUMO, J (Balaban index) Multiple Linear Regression (MLR) R² = 0.76, R²test = 0.78 imist.ma
2D-QSAR α-Glucosidase Inhibition Topological, constitutional, and quantum chemical descriptors Multiple Linear Regression (MLR) R² = 0.9061, Q² = 0.8614, R²pred = 0.8258 researchgate.net

Advanced Applications in Chemical and Biological Research Non Clinical Focus

2-Amino-4-methylthiazol-5-ol as a Versatile Building Block in Organic Synthesis

The 2-aminothiazole (B372263) core is a foundational structure in synthetic organic chemistry, prized for its utility in constructing more complex heterocyclic systems. The presence of a reactive amino group and an activated thiazole (B1198619) ring allows for a multitude of chemical transformations. Derivatives of 2-amino-4-methylthiazole (B167648) are frequently employed as synthons for creating compounds with diverse biological activities. mdpi.com

Key synthetic applications include:

Acylation and Amide Formation: The amino group at the C2 position readily undergoes acylation with acid chlorides or coupling with carboxylic acids to form amide derivatives. nih.gov For instance, substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized by reacting the parent aminothiazole ester with various benzoyl chlorides. researchgate.net This reaction is fundamental for creating libraries of compounds for biological screening.

Condensation Reactions: The 2-amino group can participate in condensation reactions with carbonyl compounds. For example, condensation with aldehydes can yield Schiff bases (azomethines), which are versatile intermediates for synthesizing other heterocyclic rings. nih.gov

Cyclization Reactions: 2-aminothiazoles are key precursors in Hantzsch-type reactions and other cyclization strategies to build fused heterocyclic systems. They can be used to synthesize thiazolopyrimidines, which are of significant interest in medicinal chemistry. mdpi.com

"One-Pot" Syntheses: Efficient synthetic methods, such as "one-pot" bromination and cyclization procedures, have been developed to produce derivatives like 2-substituted amino-4-methyl-5-carboxylate thiazoles from simple starting materials such as acetoacetate (B1235776) and N-monosubstituted thiourea (B124793) derivatives. google.com This simplifies the synthetic process, making these building blocks more accessible for research. google.com

The versatility of the 2-amino-4-methylthiazole scaffold allows chemists to systematically modify its structure at multiple positions, enabling the exploration of structure-activity relationships for various applications.

Ligand in Coordination Chemistry and Metal Complexation Studies

Heterocyclic compounds containing nitrogen and sulfur atoms, such as 2-amino-4-methylthiazol-5-ol, are excellent candidates for use as ligands in coordination chemistry. The thiazole ring possesses a nitrogen atom that can act as a Lewis base, donating its lone pair of electrons to a metal center. The exocyclic amino group provides an additional potential coordination site, allowing the molecule to act as a monodentate or bidentate ligand.

Studies on related compounds, such as 2-amino-4-methylbenzothiazole, have demonstrated their ability to form stable complexes with transition metals like copper(II) and silver(I). mdpi.com In these complexes, the ligand typically coordinates to the metal ion through the endocyclic (ring) nitrogen atom, which serves as the primary nucleophilic center. mdpi.com The arrangement of the ligands around the metal center can be influenced by steric factors and by hydrogen bonding interactions involving the amino group. mdpi.com

The potential coordination modes of 2-amino-4-methylthiazol-5-ol include:

Monodentate Coordination: Primarily through the ring nitrogen.

Bidentate Chelation: Involving both the ring nitrogen and the amino group, forming a stable five-membered chelate ring.

Bridging Ligand: Linking two or more metal centers, potentially leading to the formation of coordination polymers.

The study of such metal complexes is crucial for understanding fundamental coordination principles and for developing new catalysts, sensors, and materials with specific electronic or magnetic properties.

Enzyme Modulation and Receptor Binding Studies (in vitro, Mechanistic)

Derivatives of 2-aminothiazole are widely investigated for their ability to interact with and modulate the activity of various enzymes and receptors. The scaffold's ability to present different functional groups in a defined three-dimensional space makes it a privileged structure in drug discovery and chemical biology.

Enzyme Inhibition:

Xanthine (B1682287) Oxidase (XO) Inhibitors: A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout. Mechanistic studies showed that the most active compounds act as mixed-type inhibitors. researchgate.net

5-Lipoxygenase (5-LOX) Inhibitors: The 2-amino-4-aryl thiazole scaffold has yielded potent inhibitors of human 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. rsc.org A p-fluoro substituted derivative was identified with an IC50 of approximately 10 μM. rsc.org Enzyme kinetics studies suggest a competitive inhibition mechanism, where the compound likely binds to the enzyme's active site. rsc.org

Cholinesterase and Carbonic Anhydrase Inhibitors: Various 2-aminothiazole derivatives have shown significant inhibitory activity against metabolic enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. nih.gov For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to be a potent inhibitor of hCA II, AChE, and BChE. nih.gov

Receptor Binding:

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5): The 2-aminothiazole core has been utilized to develop high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov These ligands are valuable as research tools to probe the function of mGlu5, which is involved in various neurological processes. nih.gov

The table below summarizes the in vitro enzyme inhibition data for several representative 2-amino-4-methylthiazole derivatives.

Compound ClassEnzyme TargetInhibition MetricValue (μM)Mechanism of Action
2-Benzamido-4-methylthiazole-5-carboxylic acid (p-fluoro derivative)Xanthine Oxidase (XO)IC500.57Mixed-type
2-Benzamido-4-methylthiazole-5-carboxylic acid (p-chloro derivative)Xanthine Oxidase (XO)IC500.91Not specified
2-Amino-4-(p-fluorophenyl)thiazole5-Lipoxygenase (5-LOX)IC50~10Competitive
2-Amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Ki0.008Not specified
2-Amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)Ki0.124Not specified
2-Amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Ki0.129Not specified
2-Amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Ki0.083Not specified

Applications in Supramolecular Chemistry and Materials Science Precursors

The structural features of 2-amino-4-methylthiazol-5-ol make it an attractive molecule for applications in supramolecular chemistry and as a precursor for advanced materials.

Supramolecular Chemistry:

The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (ring nitrogen, -OH) allows the molecule to form predictable and stable intermolecular hydrogen bonds. Crystal structure analyses of closely related compounds, such as 2-(2-Amino-5-methylthiazol-4-yl)phenol, reveal extensive hydrogen-bonding networks that dictate the packing of molecules in the solid state. researchgate.netnih.gov These interactions typically include N-H···O and O-H···N bonds, leading to the formation of chains, sheets, or more complex three-dimensional architectures. researchgate.netnih.gov This capacity for self-assembly is a cornerstone of supramolecular chemistry, with potential applications in crystal engineering, molecular recognition, and the design of functional organic solids.

Materials Science Precursors:

The thiazole moiety can be incorporated into larger molecular structures to create functional materials. For example, thiazole derivatives have been used to synthesize monomers for polymerization. A methacrylic monomer containing a 4-methylthiazole (B1212942) group has been prepared and subsequently N-alkylated to produce thiazolium-based cationic polymers. nih.gov These polymers can exhibit specific properties, such as antibacterial activity, demonstrating the role of the thiazole unit as a functional precursor in materials science. nih.gov The ability to modify the thiazole ring and its substituents provides a pathway to tune the properties of the resulting materials, such as polymers, for specific applications.

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Methylthiazol 5 Ol

Exploration of Unconventional Synthetic Pathways and Catalytic Applications

While traditional methods for the synthesis of 2-aminothiazole (B372263) derivatives, such as the Hantzsch synthesis involving the condensation of α-haloketones with thioureas, are well-established, the future of synthesizing 2-amino-4-methylthiazol-5-ol and its analogues lies in the exploration of more efficient and sustainable methodologies. google.com Unconventional synthetic pathways are being investigated to overcome the limitations of classical methods, which often require harsh reaction conditions and can generate significant waste.

Microwave-assisted synthesis , for instance, has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often leading to higher yields and purer products. chemguide.co.uk This technique utilizes microwave irradiation to rapidly heat the reaction mixture, thereby accelerating the rate of reaction. Another promising approach is solid-phase synthesis , which allows for the streamlined production of libraries of 2-aminothiazole derivatives for high-throughput screening. nih.govnih.gov This method involves attaching the starting materials to a solid support, enabling easy purification by simple filtration and washing.

Beyond synthesis, the catalytic potential of 2-amino-4-methylthiazol-5-ol and its derivatives is a burgeoning area of research. The presence of multiple heteroatoms (nitrogen and sulfur) provides potential coordination sites for metal ions, opening the door to the development of novel metal complexes with catalytic activity . nih.govsemanticscholar.org These complexes could find applications in a wide range of organic transformations. Furthermore, the inherent functionalities of the 2-aminothiazole scaffold make it an attractive candidate for use in organocatalysis , where the molecule itself acts as a catalyst, offering a greener alternative to metal-based catalysts.

The exploration of biocatalytic methods also presents an exciting frontier. The use of enzymes, such as halogenases, to perform specific chemical transformations on the 2-aminothiazole ring under mild, aqueous conditions is being investigated. mdpi.com This approach offers the potential for highly selective and environmentally friendly synthetic routes to novel derivatives.

Interactive Data Table: Comparison of Synthetic Methodologies for 2-Aminothiazole Derivatives
Synthetic MethodKey AdvantagesPotential Applications
Microwave-Assisted Synthesis Rapid reaction times, higher yields, increased purity.High-throughput synthesis, green chemistry applications.
Solid-Phase Synthesis Streamlined purification, suitability for library synthesis.Drug discovery, combinatorial chemistry.
Organocatalysis Metal-free, environmentally friendly.Asymmetric synthesis, green chemistry.
Biocatalysis High selectivity, mild reaction conditions.Green synthesis of complex molecules, pharmaceutical manufacturing.
Metal Complex Catalysis Novel reactivity, potential for diverse transformations.Fine chemical synthesis, industrial applications.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of 2-amino-4-methylthiazol-5-ol is crucial for its rational design and application in various fields. Advanced spectroscopic and computational techniques are proving indispensable in providing unprecedented insights into the intricacies of this molecule.

Fourier-transform infrared (FTIR) spectroscopy , particularly when combined with matrix isolation techniques, allows for the detailed study of the vibrational modes of the molecule and its various tautomeric forms. mdpi.comsemanticscholar.orgnih.gov Tautomerism is a key feature of 2-aminothiazoles, and understanding the equilibrium between different tautomers is essential for predicting their reactivity and biological activity.

Nuclear magnetic resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced 1D and 2D NMR techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. rsc.orgpreprints.org High-resolution NMR can be used to study the subtle electronic effects of different substituents on the thiazole (B1198619) ring and to investigate the dynamics of tautomeric exchange.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of 2-amino-4-methylthiazol-5-ol and its derivatives. chemguide.co.ukmdpi.com Understanding the fragmentation pathways can provide valuable information about the structure and stability of the molecule.

X-ray crystallography offers the definitive method for determining the three-dimensional structure of these compounds in the solid state. researchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding their physical and biological properties.

Complementing these experimental techniques, computational chemistry plays an increasingly important role. Density functional theory (DFT) calculations are used to predict the geometric and electronic structures of different tautomers and to model their spectroscopic properties. mdpi.comsemanticscholar.orgnih.govQuantitative structure-activity relationship (QSAR) studies , molecular docking , and molecular dynamics (MD) simulations are employed to understand the interactions of these molecules with biological targets and to predict their biological activities. mdpi.comnih.gov These computational approaches are instrumental in guiding the design of new derivatives with enhanced properties.

Interactive Data Table: Advanced Techniques for Characterizing 2-Amino-4-methylthiazol-5-ol
TechniqueInformation GainedApplication in Research
FTIR Spectroscopy Vibrational modes, tautomeric forms.Mechanistic studies of reactions, understanding molecular structure.
NMR Spectroscopy Atomic connectivity, stereochemistry, electronic environment.Structural elucidation, purity assessment, dynamic studies.
Mass Spectrometry Molecular weight, fragmentation patterns.Compound identification, structural analysis.
X-ray Crystallography 3D molecular structure, intermolecular interactions.Definitive structural determination, understanding solid-state packing.
Computational Chemistry (DFT, QSAR, MD) Electronic properties, reaction mechanisms, biological interactions.Rational drug design, prediction of properties, mechanistic insights.

Discovery of Novel Biological Interaction Mechanisms (in vitro) for Molecular Probe Development

The 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov A significant future direction for 2-amino-4-methylthiazol-5-ol research is the development of derivatives that can serve as molecular probes to investigate biological processes at the molecular level.

The ability of 2-aminothiazole derivatives to act as potent and selective enzyme inhibitors is a key area of interest. rsc.orgnih.gov In vitro studies have demonstrated their inhibitory activity against a variety of enzymes, including kinases, lipoxygenases, and cholinesterases. By modifying the 2-amino-4-methylthiazol-5-ol core with appropriate functional groups, it is possible to design probes that can selectively target and report on the activity of specific enzymes within a complex biological system. For example, the introduction of a fluorescent reporter group could allow for the visualization of enzyme activity in real-time.

The interaction of 2-aminothiazole derivatives with nucleic acids is another promising avenue for molecular probe development. als-journal.com Certain derivatives have been shown to bind to DNA, and this interaction can be tailored by modifying the substituents on the thiazole ring. researchgate.net Fluorescently labeled 2-aminothiazole derivatives could be designed to bind to specific DNA sequences or structures, enabling their use as probes for genetic analysis or as tools to study DNA-protein interactions.

The development of fluorescent molecular probes based on the 2-amino-4-methylthiazol-5-ol scaffold is a particularly exciting prospect. The inherent photophysical properties of the thiazole ring can be modulated by the introduction of different functional groups, leading to compounds that exhibit changes in their fluorescence upon binding to a specific target. nih.gov These probes could be used to detect the presence of metal ions, anions, or specific biomolecules in biological samples, with potential applications in medical diagnostics and environmental monitoring.

Interactive Data Table: Potential Applications of 2-Amino-4-methylthiazol-5-ol in Molecular Probe Development
TargetProbe Design StrategyPotential Application
Enzymes Covalent or non-covalent inhibitors with reporter groups.Real-time monitoring of enzyme activity, drug screening.
DNA Intercalating or groove-binding ligands with fluorescent tags.Genetic analysis, studying DNA-protein interactions.
Metal Ions Chelating derivatives with fluorogenic or chromogenic properties.Environmental monitoring, medical diagnostics.
Anions Derivatives with anion-binding motifs and signaling units.Sensing of biologically relevant anions.

Potential in Emerging Fields (e.g., Chemo-sensors, Optoelectronics, Advanced Functional Materials)

Beyond its biological applications, the unique electronic and structural properties of the 2-amino-4-methylthiazol-5-ol scaffold make it a promising candidate for use in a variety of emerging technologies. The exploration of this compound in the fields of chemo-sensors, optoelectronics, and advanced functional materials represents a frontier of research with significant potential.

The development of chemo-sensors based on 2-amino-4-methylthiazol-5-ol is an area of growing interest. The ability of the thiazole ring to coordinate with metal ions, coupled with the potential for tunable photophysical properties, makes it an excellent platform for the design of sensors for the detection of specific analytes. For example, derivatives could be designed to exhibit a colorimetric or fluorescent response upon binding to a particular metal ion, enabling its visual or instrumental detection.

In the field of optoelectronics , the conjugated π-system of the thiazole ring suggests potential applications in organic electronic devices. While research in this area is still in its early stages, there is potential for the development of 2-aminothiazole-based materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through chemical modification is a key advantage in this context.

Furthermore, the 2-amino-4-methylthiazol-5-ol scaffold can serve as a versatile building block for the creation of advanced functional materials . The electropolymerization of 2-aminothiazole derivatives can lead to the formation of conductive polymers with potential applications in areas such as anti-corrosion coatings, batteries, and sensors. The incorporation of this scaffold into larger polymeric structures or supramolecular assemblies could lead to materials with novel and useful properties.

The development of functionalized ionic liquids based on the aminothiazole motif is another emerging application. These materials can exhibit enhanced antibacterial performance and may find use in applications such as antifouling coatings. nih.gov

Interactive Data Table: Emerging Applications of 2-Amino-4-methylthiazol-5-ol
Emerging FieldPotential ApplicationKey Properties
Chemo-sensors Detection of metal ions and anions.Coordination ability, tunable photophysical properties.
Optoelectronics Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).Conjugated π-system, tunable electronic properties.
Advanced Functional Materials Conductive polymers, antifouling coatings.Electropolymerization capability, biological activity.

Q & A

Q. What are best practices for presenting conflicting data in publications?

  • Methodological Answer : Transparently report anomalies:
  • Supplementary materials : Include raw spectra or chromatograms for peer review .
  • Sensitivity analysis : Discuss how minor impurities (e.g., <2% by HPLC) might impact bioactivity interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.